2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3,5-dimethoxyphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borohydride.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl or amino groups in biological molecules, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A phenolic compound with similar structural features but different reactivity and applications.
(4-Chloro-3,5-dimethoxyphenyl)boronic acid: A precursor used in the synthesis of the dioxaborolane compound.
4-Chloro-3,5-dimethoxyphenylmethanol: A related compound with a hydroxyl group instead of the boronic ester.
Uniqueness
2-(4-Chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronic ester functionality, which imparts unique reactivity and stability. This makes it particularly valuable in cross-coupling reactions and as a boron carrier in medical applications .
Properties
Molecular Formula |
C14H20BClO4 |
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Molecular Weight |
298.57 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(17-5)12(16)11(8-9)18-6/h7-8H,1-6H3 |
InChI Key |
ZMHQKAJULHZLLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
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